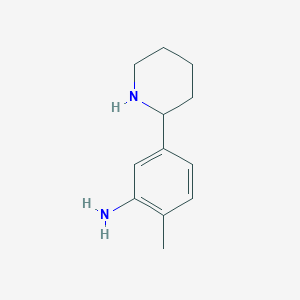

2-Methyl-5-(piperidin-2-yl)aniline

Description

2-Methyl-5-(piperidin-2-yl)aniline is an aniline derivative featuring a methyl group at position 2 and a piperidin-2-yl substituent at position 5. Piperidine rings are widely utilized in drug design due to their basicity and ability to engage in hydrogen bonding or receptor interactions . The methyl group at position 2 may enhance steric effects, while the piperidine moiety could influence bioavailability and target binding.

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-methyl-5-piperidin-2-ylaniline |

InChI |

InChI=1S/C12H18N2/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7,13H2,1H3 |

InChI Key |

MJZWHZFZLUUHGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(piperidin-2-yl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. Common reagents used in this process include hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(piperidin-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the piperidine ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-5-(piperidin-2-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

The following compounds share the aniline backbone but differ in substituent groups, leading to variations in physicochemical properties and applications.

Table 1: Key Structural Analogs of 2-Methyl-5-(piperidin-2-yl)aniline

Substituent Effects on Properties

Electron-Withdrawing Groups (e.g., -CF₃, -SO₂CH₃)

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, making it valuable in CNS-targeting drugs .

- Methylsulfonyl (-SO₂CH₃) : Increases acidity of the aniline NH₂ group, improving hydrogen-bonding capacity for enzyme inhibition .

Piperidine Derivatives

- Piperidin-2-yl (hypothetical in the target compound) vs. Piperidin-4-yl (e.g., CAS 1035230-24-0 ): Positional isomerism affects steric interactions and receptor binding. Piperidine rings contribute to basicity (pKa ~11), aiding solubility in acidic environments.

Biological Activity

2-Methyl-5-(piperidin-2-yl)aniline is an organic compound notable for its structural characteristics, which include a piperidine ring linked to an aniline moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's ability to interact with various biological targets has implications for therapeutic applications, particularly in treating neurological disorders and cancer.

Chemical Structure and Properties

The chemical formula of 2-Methyl-5-(piperidin-2-yl)aniline is . The presence of the piperidine ring enhances the compound's binding affinity to biological targets, while the aniline component facilitates hydrogen bonding and π-π interactions, crucial for enzyme and receptor modulation.

The biological activity of 2-Methyl-5-(piperidin-2-yl)aniline is primarily attributed to its interaction with specific enzymes and receptors. The compound can influence receptor binding dynamics, which is essential for drug design. Its structural features allow it to effectively modulate biological activities, potentially leading to therapeutic effects in various conditions .

1. Anticancer Activity

Studies have indicated that 2-Methyl-5-(piperidin-2-yl)aniline exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value indicating effective cytotoxicity .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 | Cytotoxicity against glioblastoma |

2. Neurological Effects

The compound's potential in treating neurological disorders stems from its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it may enhance cognitive functions by modulating dopamine and serotonin pathways, although further research is needed to confirm these effects.

Synthesis and Derivatives

The synthesis of 2-Methyl-5-(piperidin-2-yl)aniline typically involves multi-step organic reactions that may include amination and cyclization processes. The versatility in its synthesis allows for the creation of various derivatives that may exhibit enhanced biological activities or reduced side effects.

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a recent study involving tumor-bearing mice, treatment with 2-Methyl-5-(piperidin-2-yl)aniline resulted in significant tumor growth suppression compared to control groups. The study highlighted the compound's potential as a novel anticancer agent due to its mechanism of inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of the compound, where it was found to improve memory retention in animal models. The results indicate a possible role in managing conditions like Alzheimer's disease through modulation of synaptic plasticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.